

The Dual Identity of PPC-NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PPC-NHS ester

Cat. No.: B026394

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This technical guide provides an in-depth analysis of "**PPC-NHS ester**," a term that refers to two distinct but significant chemical entities in the field of biomedical research and drug development. The first is a small molecule, 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yl)disulfanylbutoanoate, a cleavable linker for antibody-drug conjugates (ADCs). The second is the polymeric N-Hydroxysuccinimide (NHS) ester functionalized poly(2-oxazoline), a versatile biomaterial. This document elucidates the properties, synthesis, and applications of both, offering researchers, scientists, and drug development professionals a comprehensive resource.

Part 1: The Small Molecule ADC Linker - PPC-NHS Ester

The compound with the CAS number 107348-47-0 is a heterobifunctional crosslinker designed for the development of ADCs.^[1] It contains an NHS ester for conjugation to primary amines on antibodies and a pyridyldithiol group that forms a cleavable disulfide bond with a thiol-containing cytotoxic payload.

Chemical Properties and Supplier Information

A summary of the key chemical properties and a list of suppliers for this ADC linker are provided below.

Property	Value
CAS Number	107348-47-0
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₄ S ₂
Molecular Weight	326.40 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO (≥ 100 mg/mL)
Storage (Powder)	-20°C for up to 3 years
Storage (in Solvent)	-80°C for up to 6 months
Suppliers	Amerigo Scientific, MedChemExpress (MCE), Amsbio, Creative Biolabs

Mechanism of Action in Antibody-Drug Conjugates

The **PPC-NHS ester** linker is integral to the targeted delivery of cytotoxic drugs to cancer cells. The disulfide bond within the linker is stable in the bloodstream but is readily cleaved in the reducing environment of the tumor microenvironment or within the target cell, releasing the cytotoxic payload.

Experimental Protocol: Antibody-Drug Conjugation

This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody using **PPC-NHS ester**.

Materials:

- Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
- **PPC-NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Thiol-containing cytotoxic payload

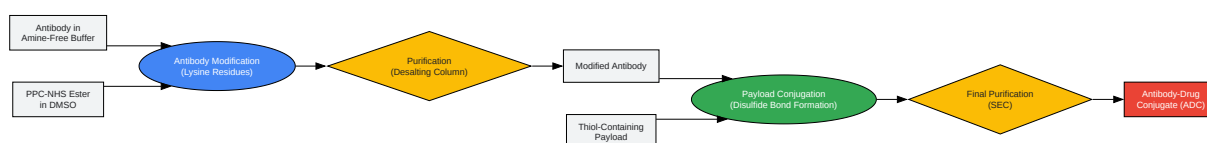
- Desalting column (e.g., Sephadex G-25)
- Reaction Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching reagent (e.g., Tris or glycine)

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange.
 - Adjust the antibody concentration to 1-10 mg/mL.
- **PPC-NHS Ester** Solution Preparation:
 - Immediately before use, dissolve the **PPC-NHS ester** in anhydrous DMSO to create a stock solution (e.g., 10 mM).
- Antibody Modification:
 - Add a 5- to 20-fold molar excess of the **PPC-NHS ester** stock solution to the antibody solution.
 - Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.
- Purification of Modified Antibody:
 - Remove excess, unreacted **PPC-NHS ester** using a desalting column equilibrated with the Reaction Buffer.
- Payload Conjugation:
 - Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the purified, modified antibody.
 - Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
- Quenching (Optional):

- Add a quenching reagent to a final concentration of 20-50 mM to stop the reaction.
- Final Purification:
 - Purify the resulting ADC from unreacted payload and other byproducts using size-exclusion chromatography (SEC).

Workflow for ADC Synthesis



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Workflow for ADC synthesis using **PPC-NHS ester**.

Part 2: The Polymeric Biomaterial - Poly(2-oxazoline)-NHS Ester (POx-NHS)

In a broader context, "**PPC-NHS ester**" often refers to N-Hydroxysuccinimide ester-functionalized poly(2-oxazoline)s (POx-NHS). These are synthetic polymers with significant potential in biomedical applications, such as hemostatic agents and drug delivery, offering a viable alternative to poly(ethylene glycol) (PEG).^{[2][3]}

Synthesis and Characterization

POx-NHS is typically synthesized via a two-step process:

- Cationic Ring-Opening Polymerization (CROP): A precursor monomer, such as 2-methoxycarbonyl-ethyl-2-oxazoline (MestOx), is polymerized. This allows for the creation of well-defined polymers with controlled molecular weight and low dispersity.

- **Post-Polymerization Modification:** The ester side chains of the resulting polymer are then converted to NHS esters.

Characterization:

- **^1H NMR Spectroscopy:** Used to confirm the polymer structure and the degree of NHS functionalization.
- **Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):** Employed to determine the molecular weight and polydispersity index (PDI) of the polymer.

Application as a Hemostatic Agent

POx-NHS has shown great promise as a synthetic, non-bioactive hemostatic agent.^[4] When applied to a wound, the NHS ester groups react with primary amines on proteins in the blood and surrounding tissue, forming a cross-linked hydrogel that seals the wound and stops bleeding.

Experimental Protocol: Preparation of a POx-NHS Coated Hemostatic Patch

This protocol describes the preparation and testing of a POx-NHS coated gelatin sponge for hemostatic applications.

Materials:

- POx-NHS polymer
- Gelatin sponge
- Organic solvent for dissolving POx-NHS (e.g., acetone)
- Spray-coating apparatus
- Heparinized whole blood

Procedure:

- POx-NHS Solution Preparation:
 - Dissolve the POx-NHS polymer in the chosen organic solvent to the desired concentration.
- Coating the Gelatin Sponge:
 - Secure the gelatin sponge and spray-coat the POx-NHS solution evenly onto its surface.
 - Allow the solvent to evaporate completely.
- In Vitro Hemostatic Efficacy Test (Blood Uptake):
 - Weigh the dry coated patch.
 - Soak the patch in heparinized whole blood for a defined period (e.g., 30 seconds).
 - Remove the patch, blot excess blood, and weigh it again to determine the amount of blood absorbed.

Mechanism of POx-NHS Hemostatic Action



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Mechanism of hemostasis by a POx-NHS coated patch.

Conclusion

The term "**PPC-NHS ester**" encompasses both a specific small molecule linker crucial for the advancement of antibody-drug conjugates and a versatile class of polymeric biomaterials with significant potential in applications such as hemorrhage control. A clear understanding of the

context is essential for researchers working with these compounds. This guide provides the foundational knowledge required to utilize both the small molecule and polymeric forms of **PPC-NHS ester** effectively in research and development.

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